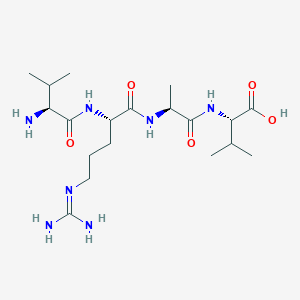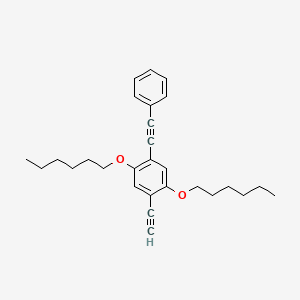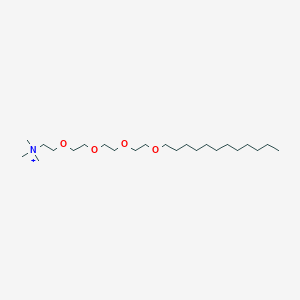![molecular formula C27H33O8Si- B12538288 4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate CAS No. 651332-47-7](/img/structure/B12538288.png)
4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[{2-[1,3-Bis(acétoxy)propan-2-yl]phényl}(tert-butyl)phénylsilyl]oxy}-4-oxobutanoate est un composé organique complexe reconnu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé présente une combinaison de groupes acétoxy, phényl et silyl, ce qui en fait un sujet d'intérêt en chimie organique et en science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-{[{2-[1,3-Bis(acétoxy)propan-2-yl]phényl}(tert-butyl)phénylsilyl]oxy}-4-oxobutanoate implique généralement plusieurs étapes, en commençant par la préparation de composés intermédiaires. Le processus comprend souvent :
Formation des groupes acétoxy : Cette étape implique l'acétylation du 1,3-propanediol pour former le 1,3-bis(acétoxy)propan-2-yl.
Attachement des groupes phényl : Les groupes phényl sont introduits par une réaction d'alkylation de Friedel-Crafts.
Incorporation du groupe silyl : Le groupe silyl est ajouté en utilisant une réaction de silylation, impliquant souvent du tert-butylchlorosilane.
Assemblage final : Le composé final est assemblé par des réactions d'estérification, liant les différents groupes fonctionnels ensemble dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour l'efficacité, le rendement et la rentabilité, utilisant souvent des réacteurs automatisés et des systèmes à écoulement continu pour garantir une qualité et une évolutivité constantes.
Analyse Des Réactions Chimiques
Types de réactions
4-{[{2-[1,3-Bis(acétoxy)propan-2-yl]phényl}(tert-butyl)phénylsilyl]oxy}-4-oxobutanoate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes contenant de l'oxygène ou réduire les doubles liaisons.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les alcools) sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction pourrait produire des alcools ou des alcanes.
Applications de recherche scientifique
4-{[{2-[1,3-Bis(acétoxy)propan-2-yl]phényl}(tert-butyl)phénylsilyl]oxy}-4-oxobutanoate a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base en synthèse organique, permettant la création de molécules plus complexes.
Biologie : La structure unique du composé lui permet d'interagir avec les molécules biologiques, ce qui le rend utile dans les études biochimiques.
Industrie : Utilisé dans la production de matériaux avancés, tels que les polymères et les revêtements, en raison de sa stabilité et de sa réactivité.
Mécanisme d'action
Le mécanisme d'action du 4-{[{2-[1,3-Bis(acétoxy)propan-2-yl]phényl}(tert-butyl)phénylsilyl]oxy}-4-oxobutanoate implique son interaction avec des cibles moléculaires par le biais de ses groupes fonctionnels. Les groupes acétoxy et phényl peuvent participer à des liaisons hydrogène et à des interactions π-π, tandis que le groupe silyl fournit une gêne stérique et une stabilité. Ces interactions permettent au composé de moduler efficacement les voies biologiques et les réactions chimiques.
Applications De Recherche Scientifique
4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate involves its interaction with molecular targets through its functional groups. The acetyloxy and phenyl groups can participate in hydrogen bonding and π-π interactions, while the silyl group provides steric hindrance and stability. These interactions enable the compound to modulate biological pathways and chemical reactions effectively.
Comparaison Avec Des Composés Similaires
Composés similaires
4-{[{2-[1,3-Bis(acétoxy)propan-2-yl]phényl}(tert-butyl)phénylsilyl]oxy}-4-oxobutanoate : Similaire en structure mais avec des variations dans les groupes fonctionnels.
4-{[{2-[1,3-Bis(acétoxy)propan-2-yl]phényl}(tert-butyl)phénylsilyl]oxy}-4-oxobutanoate : Un autre composé similaire avec des substituants différents.
Unicité
L'unicité du 4-{[{2-[1,3-Bis(acétoxy)propan-2-yl]phényl}(tert-butyl)phénylsilyl]oxy}-4-oxobutanoate réside dans sa combinaison de groupes fonctionnels, qui offrent un équilibre entre réactivité et stabilité. Cela en fait un composé polyvalent pour diverses applications dans la recherche scientifique et l'industrie.
Propriétés
Numéro CAS |
651332-47-7 |
|---|---|
Formule moléculaire |
C27H33O8Si- |
Poids moléculaire |
513.6 g/mol |
Nom IUPAC |
4-[tert-butyl-[2-(1,3-diacetyloxypropan-2-yl)phenyl]-phenylsilyl]oxy-4-oxobutanoate |
InChI |
InChI=1S/C27H34O8Si/c1-19(28)33-17-21(18-34-20(2)29)23-13-9-10-14-24(23)36(27(3,4)5,22-11-7-6-8-12-22)35-26(32)16-15-25(30)31/h6-14,21H,15-18H2,1-5H3,(H,30,31)/p-1 |
Clé InChI |
SIIFEZKZHUCUOK-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)OCC(COC(=O)C)C1=CC=CC=C1[Si](C2=CC=CC=C2)(C(C)(C)C)OC(=O)CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


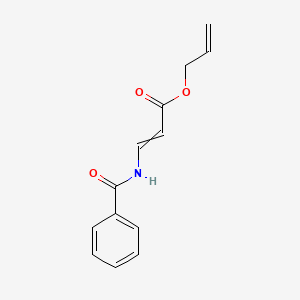
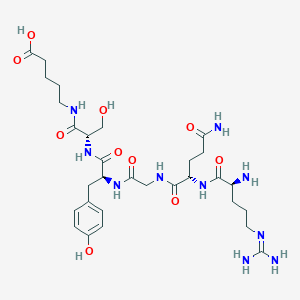

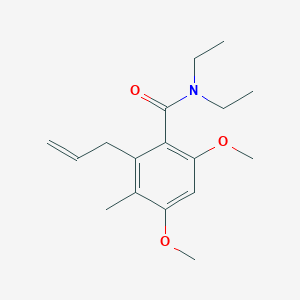
![(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid](/img/structure/B12538230.png)

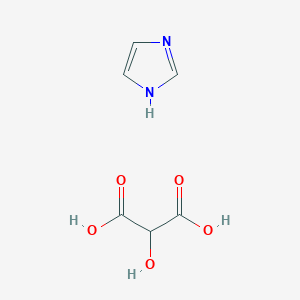
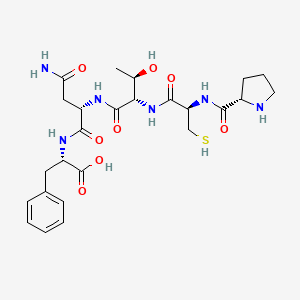
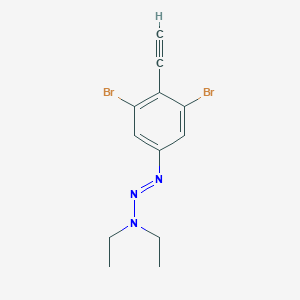
![2',7'-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B12538248.png)
